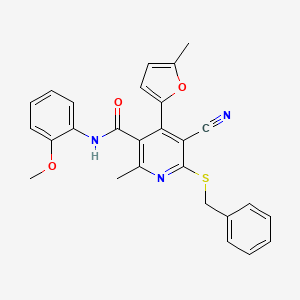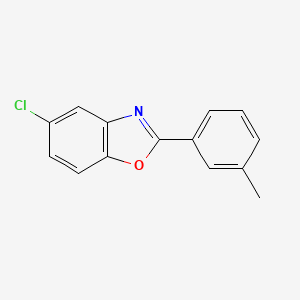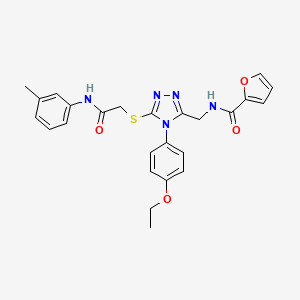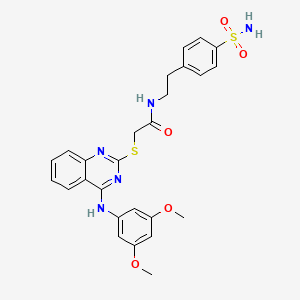
2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide is a useful research compound. Its molecular formula is C26H27N5O5S2 and its molecular weight is 553.65. The purity is usually 95%.
BenchChem offers high-quality 2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds structurally related to 2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide have demonstrated significant antitumor properties. For instance, a series incorporating the quinazolinone scaffold exhibited broad-spectrum antitumor efficiency against various cell lines, including renal and lung cancer cells, highlighting their potential as novel anticancer agents (Mohamed et al., 2016). Similarly, derivatives with structural similarities showed potent antitumor activity, with specific compounds being highly effective against CNS, renal, and breast cancer cell lines, suggesting the therapeutic potential of these molecules in cancer treatment (Al-Suwaidan et al., 2016).
Antibacterial and Antifungal Activities
Quinazolinone derivatives have also been investigated for their antibacterial and antifungal properties. Research indicates that certain compounds within this class are endowed with remarkable antibacterial and antifungal activities, as evidenced by their minimum inhibitory concentration (MIC) against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi like C. albicans and A. niger (Patel et al., 2010). This suggests a potential application in treating infectious diseases caused by these pathogens.
DNA Interaction and Photo-Disruptive Studies
Some quinazolinone derivatives have been found to interact with DNA and exhibit photo-disruptive properties under UV irradiation. Research in this area has shown that certain compounds are photo-active towards plasmid DNA under both UVB and UVA light, offering insights into their potential as novel photo-chemotherapeutic agents (Mikra et al., 2022). This could lead to the development of new strategies in cancer treatment that utilize the photodynamic properties of these compounds.
Dual EGFR/HER2 Inhibition
In the context of targeted cancer therapy, some newly synthesized benzo[g]quinazolin benzenesulfonamide derivatives have been evaluated for their cytotoxic activity against lung cancer cell lines and their ability to inhibit EGFR/HER2 tyrosine kinases. Compounds from this class showed high activity and were identified as potent dual inhibitors for EGFR/HER2 enzymes, surpassing the activity of known inhibitors like erlotinib. This highlights their potential in the development of targeted therapies for cancers expressing these enzymes (Alsaid et al., 2017).
Eigenschaften
IUPAC Name |
2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O5S2/c1-35-19-13-18(14-20(15-19)36-2)29-25-22-5-3-4-6-23(22)30-26(31-25)37-16-24(32)28-12-11-17-7-9-21(10-8-17)38(27,33)34/h3-10,13-15H,11-12,16H2,1-2H3,(H,28,32)(H2,27,33,34)(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHELRQZMICXMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid](/img/structure/B2706986.png)
![9-(4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2706987.png)
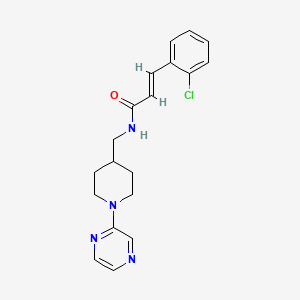
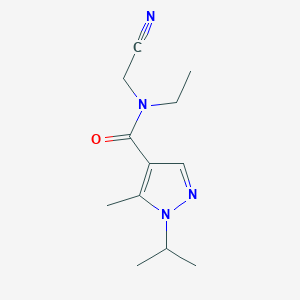
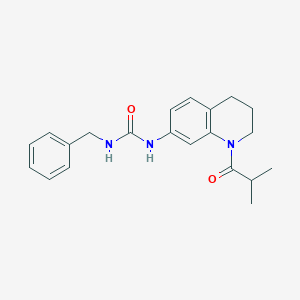
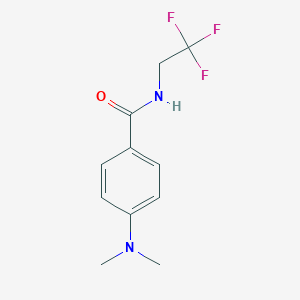
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2706996.png)
![N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2706997.png)

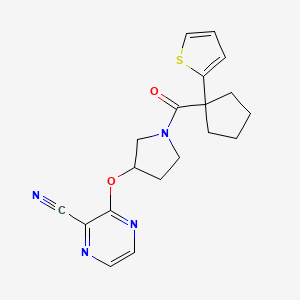
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2707004.png)
